molecular formula C17H22N2O3S2 B2763878 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 1170515-91-9

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2763878
CAS No.: 1170515-91-9
M. Wt: 366.49
InChI Key: DSHZJFZIIOXHIZ-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is an intriguing chemical compound with multifaceted applications and chemical properties. As a sulfonamide derivative, it is a part of a class of compounds known for their diverse biological activities and industrial relevance.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide can be approached through a multi-step synthetic pathway. Initial steps typically involve the preparation of intermediate compounds, followed by their subsequent reactions under specific conditions.

A common synthetic route involves:

  • Step 1: : Synthesis of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline through the reduction of a corresponding quinoline precursor.

  • Step 2: : Formation of 5-methylthiophene-2-sulfonyl chloride by sulfonation of 5-methylthiophene.

  • Step 3: : Coupling of the intermediate compounds under controlled conditions, typically involving a base like triethylamine to yield the target sulfonamide.

  • Industrial Production Methods

On an industrial scale, the synthesis may be optimized through continuous flow reactors to enhance yield and minimize reaction time. Conditions such as temperature, pressure, and solvents are meticulously controlled to ensure the high purity of the final product. Catalysis and solvent optimization are key aspects of scaling up from laboratory to industrial production.

Chemical Reactions Analysis

  • Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, affecting either the methoxyethyl side chain or the thiophene ring.

  • Reduction: : Hydrogenation reactions could potentially reduce the quinoline ring system.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinoline or thiophene moieties.

  • Common Reagents and Conditions

  • Oxidation: : Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Utilizes reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Commonly involves halogenating agents like bromine or electrophiles such as alkyl halides.

  • Major Products

The reactions yield a variety of products, contingent upon the reagents and conditions. Oxidation can introduce ketones or alcohols, reduction may produce amines or hydrocarbons, and substitution reactions create structurally varied derivatives.

Scientific Research Applications

  • Chemistry: : As a synthetic intermediate in organic chemistry, it serves as a building block for more complex molecules.

  • Biology: : Potential bioactive compound in drug discovery, particularly in developing antimicrobial and antitumor agents.

  • Medicine: : Explored for therapeutic benefits, particularly in targeting specific proteins or pathways in diseases.

  • Industry: : Employed in the manufacture of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is heavily contingent on its structural features:

  • Molecular Targets: : It may target specific enzymes or receptors, binding through its quinoline or thiophene groups.

  • Pathways Involved: : In biological systems, it may interfere with metabolic pathways or signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide stands out among similar compounds due to its unique structural combination of a tetrahydroquinoline ring with a thiophene-sulfonamide moiety.

  • Similar Compounds

  • N-(1-(2-ethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide

  • N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromothiophene-2-sulfonamide

  • Uniqueness: : The specific methoxyethyl and methylthiophene groups impart distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

This compound's synthesis, chemical reactivity, and broad-spectrum applications render it a valuable subject of study across multiple scientific fields.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-13-5-8-17(23-13)24(20,21)18-15-7-6-14-4-3-9-19(10-11-22-2)16(14)12-15/h5-8,12,18H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHZJFZIIOXHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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